molecular formula C15H26INO2 B6605863 tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate CAS No. 2757958-97-5

tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate

Cat. No.: B6605863
CAS No.: 2757958-97-5
M. Wt: 379.28 g/mol
InChI Key: ZLRBJOQTGFYOCK-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate: is a chemical compound with a complex structure that includes a bicyclic core, an iodine atom, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate typically involves multiple steps, starting with the preparation of the bicyclic core. One common approach is to start with a precursor such as bicyclo[1.1.1]pentane and introduce iodine and other functional groups through a series of reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for efficiency and yield, and ensuring the purity of the final product. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of an atom or group within the molecule with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

Tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic potential in drug development.

  • Industry: : It might find use in materials science or as a reagent in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, and modulate biological pathways.

Comparison with Similar Compounds

Tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate: can be compared to other similar compounds, such as tert-butyl N-(3-iodobicyclo[1.1.1]pentan-1-yl)carbamate and tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate

Conclusion

This compound: is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

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Properties

IUPAC Name

tert-butyl N-[5-(3-iodo-1-bicyclo[1.1.1]pentanyl)pentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26INO2/c1-13(2,3)19-12(18)17-8-6-4-5-7-14-9-15(16,10-14)11-14/h4-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRBJOQTGFYOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC12CC(C1)(C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26INO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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